molecular formula C19H29Cl2N5O B2821164 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride CAS No. 1323697-90-0

2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride

Cat. No.: B2821164
CAS No.: 1323697-90-0
M. Wt: 414.38
InChI Key: DKPLKMJWUKSZTJ-UHFFFAOYSA-N
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Description

2-(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride (CAS 1323697-90-0) is a high-purity chemical compound offered for research purposes. With a molecular formula of C19H29Cl2N5O and a molecular weight of 414.37 g/mol . Compounds featuring an ethyl-substituted imidazole ring linked to a piperazine moiety are of significant interest in medicinal chemistry research. The structural motif of a piperazine ring connected to an imidazole is a key feature in biologically active molecules and has been investigated in various therapeutic contexts, including for the treatment of conditions involving inflammatory responses . This specific molecular architecture makes it a valuable scaffold for exploring novel pharmacological pathways. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access the available batch-specific documentation for their analytical requirements. The compound requires cold-chain transportation to ensure stability and integrity .

Properties

IUPAC Name

2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O.2ClH/c1-3-23-9-8-20-19(23)24-12-10-22(11-13-24)15-18(25)21-14-17-6-4-16(2)5-7-17;;/h4-9H,3,10-15H2,1-2H3,(H,21,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPLKMJWUKSZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The imidazole and piperazine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-methylbenzylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the imidazole or piperazine rings using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of imidazole and piperazine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive clinical testing.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole and piperazine rings can interact with enzymes, receptors, or ion channels, modulating their activity. The benzylacetamide moiety might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing imidazole , piperazine , or acetamide groups. Below is a comparative analysis:

Compound Key Structural Features Pharmacological Activity Solubility Reference
Target Compound Piperazine + 1-ethylimidazole + 4-methylbenzylacetamide Presumed receptor modulation (e.g., serotonin/dopamine) High (dihydrochloride salt)
9a–9e () Benzimidazole-triazole-thiazole hybrids Antifungal, antimicrobial (via enzyme inhibition) Variable (depends on aryl substituents)
Compound 37 () Nitroimidazole + piperidinylbenzyl Antitubercular and antiparasitic (targets nitroreductases) Improved via diethyl acetal group
Biopharmacule Compounds () Trifluoromethylpyridinyl/tetrazolyl-piperidinylacetamides Kinase inhibition or antimicrobial Moderate (CF₃ groups enhance lipophilicity)
Astemizole () Piperidine-benzimidazole-fluorobenzyl Antihistamine (H1 receptor antagonist) Low (requires salt forms for solubility)

Key Findings

However, the ethylimidazole group may reduce off-target effects compared to Astemizole’s fluorobenzyl moiety. Unlike Compound 37 (), which relies on a nitroimidazole for antiparasitic activity, the target compound lacks nitro groups, implying a different mechanism (e.g., GPCR modulation) .

Solubility and Bioavailability :

  • The dihydrochloride salt of the target compound likely surpasses the solubility of 9a–9e (), which lack ionizable groups. This advantage aligns with trends in pharmaceutical salt engineering .
  • Biopharmacule Compounds () use trifluoromethyl groups to enhance membrane permeability, but this compromises aqueous solubility compared to the target compound’s salt form .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step alkylation and amidation (similar to 9a–9e ), but the dihydrochloride salt formation adds a purification step absent in neutral analogues like Compound 37 .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride?

  • Methodology : The synthesis typically involves sequential coupling reactions between the piperazine-imidazole core and the acetamide-benzyl moiety. Critical steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or DCM) .
  • Salt formation : Reaction with HCl in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt, ensuring solubility and stability .
  • Challenges : Avoiding side reactions (e.g., over-alkylation of the imidazole ring) and maintaining stereochemical integrity during piperazine functionalization.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., imidazole CH at δ 7.2–7.5 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₂₀H₂₈Cl₂N₆O expected at ~455.18 Da) .
  • Elemental Analysis : CHN data to validate stoichiometry (e.g., %C: 52.65, %H: 6.18, %N: 18.39) .

Q. What are the recommended storage conditions and stability profiles?

  • Storage : Protect from light and moisture at –20°C in amber vials.
  • Stability : Hydrochloride salts are hygroscopic; monitor via TGA (decomposition onset >200°C) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., imidazole alkylation) .
  • Reaction Path Search : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) to maximize yield .
    • Case Study : highlights ICReDD’s workflow, where computational predictions reduced trial-and-error experimentation by 40% for similar heterocycles.

Q. How do researchers resolve contradictory solubility and bioavailability data for this compound?

  • Methodology :

  • Solubility Profiling : Use HPLC with a C18 column to measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Bioavailability Analysis : Compare in vitro permeability (Caco-2 assay) with in vivo pharmacokinetics (rodent plasma AUC₀–₂₄) .
    • Data Conflict Resolution : If solubility in PBS is poor (<10 µg/mL), consider salt modification (e.g., mesylate instead of hydrochloride) .

Q. What strategies are effective for studying target engagement in complex biological systems?

  • Experimental Design :

  • Fluorescence Polarization (FP) : Label the compound with a fluorophore (e.g., FITC) to measure binding affinity to histamine receptors .
  • SPR (Surface Plasmon Resonance) : Immobilize H1/H4 receptors on a chip to quantify association/dissociation kinetics .
    • Contradiction Management : If off-target effects are observed (e.g., Ca²⁺ channel modulation), use CRISPR-edited cell lines to isolate receptor-specific responses .

Q. How can researchers design derivatives to improve metabolic stability without losing potency?

  • Structure-Activity Relationship (SAR) Strategy :

  • Metabolic Hotspot Identification : Use LC-MS/MS to detect major metabolites (e.g., N-deethylation of the imidazole ethyl group) .
  • Derivatization : Replace the ethyl group with a cyclopropylmethyl moiety to block CYP450-mediated oxidation .
    • Validation : Test derivatives in microsomal stability assays (e.g., human liver microsomes, t₁/₂ >60 min) .

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